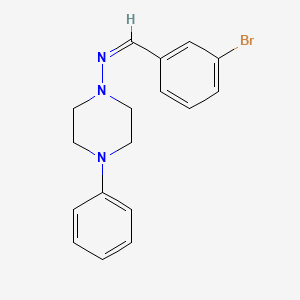
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine
説明
N-(3-bromobenzylidene)-4-phenyl-1-piperazinamine, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BBP is a piperazine derivative that is structurally similar to well-known antipsychotic drugs, such as haloperidol and chlorpromazine. BBP has been found to exhibit potent antipsychotic, anti-inflammatory, and analgesic effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of BBP is not fully understood. However, it is believed that BBP exerts its pharmacological effects by modulating the activity of neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. BBP has also been found to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
BBP has been shown to modulate several biochemical and physiological processes in the body. For instance, BBP has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. BBP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival.
実験室実験の利点と制限
One of the main advantages of using BBP in laboratory experiments is its potent pharmacological effects. BBP has been shown to exhibit strong antipsychotic, anti-inflammatory, and analgesic effects, making it a valuable tool for studying these processes in vitro and in vivo. However, one of the limitations of using BBP in laboratory experiments is its potential toxicity. BBP has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on BBP. For instance, further studies are needed to elucidate the exact mechanism of action of BBP and to identify its molecular targets in the brain and other tissues. Additionally, more research is needed to determine the safety and efficacy of BBP in human subjects, as well as its potential for drug development. Finally, future studies may explore the potential of BBP as a therapeutic agent for other disorders, such as anxiety, depression, and neurodegenerative diseases.
科学的研究の応用
BBP has been extensively studied for its potential pharmacological properties. Several studies have reported that BBP exhibits potent antipsychotic effects in animal models of schizophrenia. BBP has also been found to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
特性
IUPAC Name |
(Z)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c18-16-6-4-5-15(13-16)14-19-21-11-9-20(10-12-21)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRHESBLIQXAEN-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3897338.png)
![methyl 1-allyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3897346.png)

![N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897372.png)
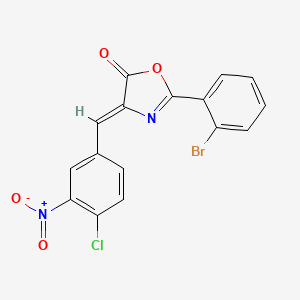
![N'-(2-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897379.png)
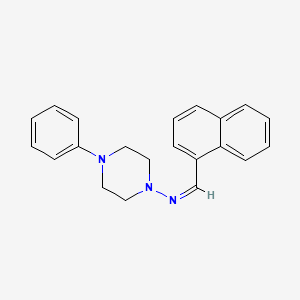

![ethyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3897413.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3897430.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3897444.png)
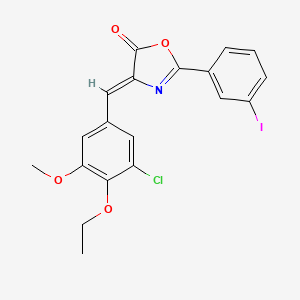
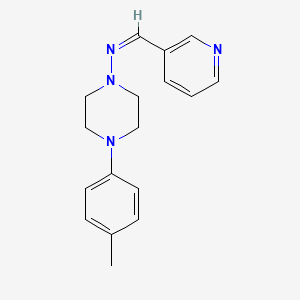
![methyl 4-{[(4-phenyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B3897476.png)